molecular formula C13H16N2O2 B14799053 benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B14799053
M. Wt: 232.28 g/mol
InChI Key: UABVNKBYOZUUCV-QWRGUYRKSA-N
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Description

(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azabicyclohexane derivative with benzyl chloroformate under controlled conditions to introduce the benzyl group. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting various diseases.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid

Uniqueness

What sets (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate apart from similar compounds is its benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Biological Activity

Benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound notable for its unique azabicyclo structure and potential medicinal applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₂O₂
  • Molecular Weight : 232.28 g/mol
  • Key Functional Groups : Amino group, carboxylate ester

The compound's stereochemistry, specifically the (1R,5R) configuration, is essential for its biological interactions and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps starting from readily available precursors. A common method includes the reaction of an azabicyclohexane derivative with benzyl chloroformate under controlled conditions to introduce the benzyl group. Solvents such as tetrahydrofuran (THF) are often used to optimize yield and purity .

Biological Activity

This compound exhibits significant biological activity across various domains:

1. Medicinal Chemistry Applications

  • The compound has been noted for its potential therapeutic effects, particularly in modifying receptor and enzyme activities.
  • Interaction studies indicate effective binding to specific molecular targets, influencing their biological functions.
  • The mechanism involves binding to enzymes or receptors, which modulates their activity and leads to various biological effects.
  • The exact pathways influenced depend on the specific application; however, the compound shows promise in areas such as pain management and neuropharmacology .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Antidiabetic PropertiesShowed promise in modulating glucose metabolism in diabetic models, highlighting its therapeutic potential in diabetes management.
Antimicrobial EffectsExhibited antibacterial activity against several pathogens, indicating a role in infectious disease treatment.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C13H16N2O2/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2/t10-,11-/m0/s1

InChI Key

UABVNKBYOZUUCV-QWRGUYRKSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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